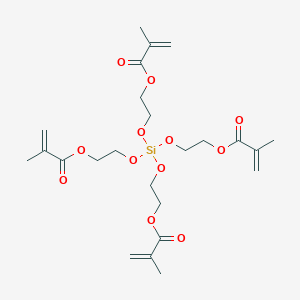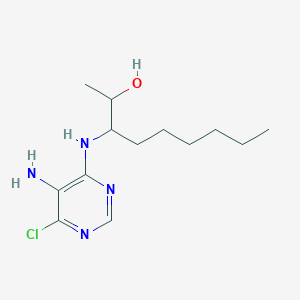
Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
Overview
Description
2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is a chemical compound with the molecular formula C8H18NO5P. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a type of Weinreb amide, which is commonly used in the synthesis of ketones and aldehydes due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide typically involves the reaction of diethylphosphonoacetic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Diethylphosphonoacetic acid and N-methoxy-N-methylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the by-products.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-diethoxyphosphoryl-N-methoxy-N-methylacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: It can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include Grignard reagents and organolithium compounds.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent typically yields a ketone or aldehyde .
Scientific Research Applications
2-diethoxyphosphoryl-N-methoxy-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ketones and aldehydes.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide involves its ability to form stable intermediates during chemical reactions. The methoxy group stabilizes the tetrahedral intermediate formed during nucleophilic addition, preventing over-addition and ensuring the formation of the desired product. This stabilization is crucial for the selective synthesis of ketones and aldehydes .
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methylacetamide: A simpler Weinreb amide used in similar synthetic applications.
Diethylphosphonoacetic acid: A precursor in the synthesis of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide.
N-methoxy-N-methylbenzamide: Another Weinreb amide with similar reactivity but different structural features.
Uniqueness
2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is unique due to its dual functional groups (phosphoryl and amide), which provide enhanced reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the selective formation of ketones and aldehydes .
Properties
IUPAC Name |
2-diethoxyphosphoryl-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO5P/c1-5-13-15(11,14-6-2)7-8(10)9(3)12-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLRYBDGIILFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)N(C)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378667 | |
| Record name | SBB057815 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124931-12-0 | |
| Record name | SBB057815 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is unique about Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate as an Emmons-Horner-Wittig reagent?
A1: While both research papers primarily focus on introducing this compound as a novel reagent, they don't delve into specific comparative advantages over other reagents. Further research is needed to understand its unique properties and benefits in the context of the Emmons-Horner-Wittig reaction.
Q2: Are there any reported applications of this compound in synthesizing specific compounds?
A2: The provided abstracts don't mention specific applications or synthesized compounds using this compound . Further investigation into the full research articles is recommended for a comprehensive understanding of its applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















